molecular formula C18H27N3O3S2 B3992516 N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide

Cat. No.: B3992516
M. Wt: 397.6 g/mol
InChI Key: VKVWHXARWDLDCA-UHFFFAOYSA-N
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Description

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an azepane derivative and a sulfonyl chloride, followed by the introduction of a carbamothioyl group through a thiation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its azepane ring and sulfonyl group provide distinct reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-14(2)12-17(22)20-18(25)19-15-8-7-9-16(13-15)26(23,24)21-10-5-3-4-6-11-21/h7-9,13-14H,3-6,10-12H2,1-2H3,(H2,19,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVWHXARWDLDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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